molecular formula C9H9BrF3NO B8125838 {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B8125838
M. Wt: 284.07 g/mol
InChI Key: QISHUEDKWGIZHC-UHFFFAOYSA-N
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Description

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a bromine atom, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine typically involves the following steps:

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylating reagent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[5-Chloro-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine
  • {[5-Fluoro-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine
  • {[5-Iodo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine

Uniqueness

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The trifluoromethoxy group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISHUEDKWGIZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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